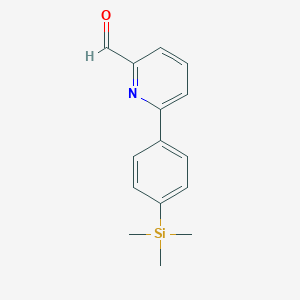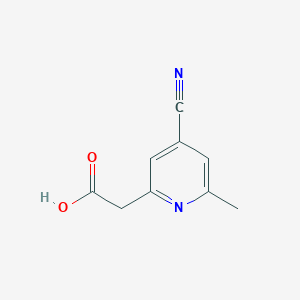
(4-Cyano-6-methylpyridin-2-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyano-6-methylpyridin-2-YL)acetic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group (-CN) and a methyl group (-CH₃) attached to the pyridine ring, along with an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyano-6-methylpyridin-2-YL)acetic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient processes. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4-Cyano-6-methylpyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyridine compounds. These products can further undergo additional transformations to yield more complex molecules.
科学研究应用
(4-Cyano-6-methylpyridin-2-YL)acetic acid has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential as inhibitors of certain enzymes and receptors, making them valuable in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (4-Cyano-6-methylpyridin-2-YL)acetic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to (4-Cyano-6-methylpyridin-2-YL)acetic acid include other pyridine derivatives with cyano and methyl groups, such as:
- 4-Cyano-2-methylpyridine
- 6-Cyano-4-methylpyridine
- 2-Cyano-4-methylpyridine
Uniqueness
What sets this compound apart from these similar compounds is the presence of the acetic acid moiety, which imparts unique chemical properties and reactivity. This functional group enhances the compound’s solubility and allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC 名称 |
2-(4-cyano-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-7(5-10)3-8(11-6)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI 键 |
YYBRCXLTWGTTLG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)CC(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



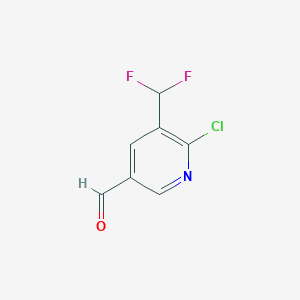

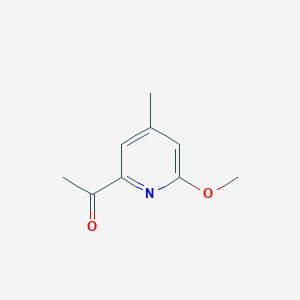
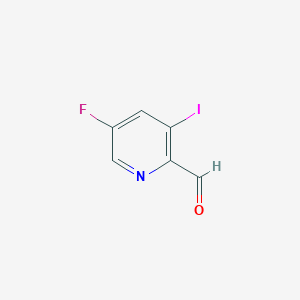
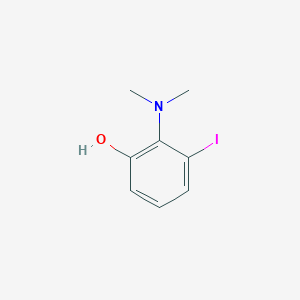
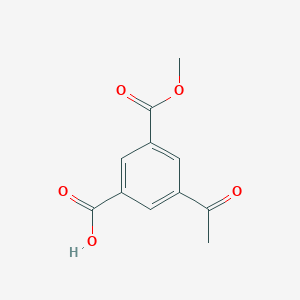
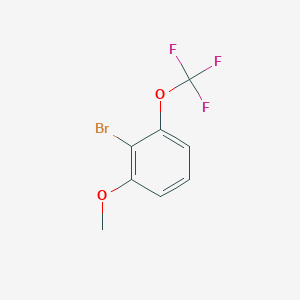
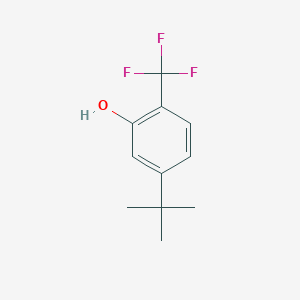
![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
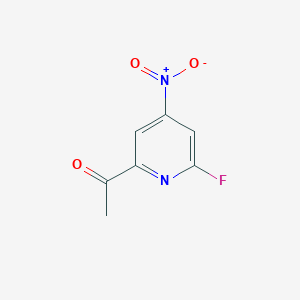
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)
![6,8-Dimethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14852546.png)
